molecular formula C11H13N3O B2766545 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine CAS No. 1016764-91-2

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine

Cat. No. B2766545
CAS RN: 1016764-91-2
M. Wt: 203.245
InChI Key: ISEONSGTBRHUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine” is a synthetic cannabinoid . Synthetic cannabinoids are a large and structurally diverse class of substances . They are designed to mimic the effects of natural cannabinoids and are often used recreationally .

Scientific Research Applications

Anti-Fibrosis Activity

The synthesis of novel heterocyclic compounds often leads to the discovery of molecules with significant biological activities. In this context, 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine has been investigated for its anti-fibrotic properties . Fibrosis is characterized by excessive deposition of collagen in tissues, leading to impaired organ function. Here’s what we know:

Privileged Structure in Medicinal Chemistry

The pyrimidine moiety, present in 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine, is considered a privileged structure in medicinal chemistry. Privileged structures are core frameworks that frequently appear in bioactive compounds. Pyrimidine derivatives have diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Synthesis of Novel Heterocyclic Libraries

Researchers use the pyrimidine core to construct libraries of novel heterocyclic compounds. These libraries serve as valuable resources for drug discovery. By modifying the pyrimidine scaffold, scientists can explore variations and optimize biological activity .

Antimicrobial Properties

While specific studies on 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine’s antimicrobial activity are scarce, pyrimidine derivatives in general exhibit antimicrobial effects. They may inhibit bacterial growth or interfere with essential cellular processes .

Antiviral Potential

Similar to antimicrobial properties, pyrimidine-based compounds have shown antiviral activity. Although direct evidence for this specific compound is limited, further investigations could reveal its potential against viral infections .

Antitumor Applications

Pyrimidine derivatives have been explored as potential antitumor agents. While 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine’s antitumor effects remain to be fully elucidated, its structural features make it an interesting candidate for further study .

Mechanism of Action

Target of Action

The compound “5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine” is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are often marketed as safe, legal alternatives to that drug . The primary targets of this compound are the cannabinoid receptors, specifically the CB1 and CB2 receptors .

Mode of Action

The compound acts as an agonist for the CB1 and CB2 receptors, meaning it binds to these receptors and produces a biological response . This interaction with the receptors leads to changes in the perception of pain, mood, appetite, and other cognitive and physical processes .

Biochemical Pathways

Like other synthetic cannabinoids, it is likely to affect the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Synthetic cannabinoids are generally known to have a high lipid solubility and can accumulate in fatty tissues . This can lead to a prolonged elimination half-life, meaning the compound may remain in the body for an extended period of time .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific receptors it interacts with and the subsequent biochemical pathways it affects. Given its activity on the cannabinoid receptors, the compound can have a wide range of effects, including alterations in perception, mood, consciousness, cognition, and motor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. Furthermore, individual factors such as the user’s age, health status, and genetic makeup can also influence the compound’s effects .

properties

IUPAC Name

5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEONSGTBRHUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine

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